REACTION_CXSMILES
|
[C:1]1([C:7]([NH:9][NH2:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:11][CH2:12][C:13](Cl)=[O:14].ClCCl.CO.C(=O)(O)[O-].[Na+]>C1COCC1.ClCCl.CO.C(OCC)(=O)C.O>[Cl:11][CH2:12][C:13]([NH:10][NH:9][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:8])=[O:14] |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
22.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)NN
|
Name
|
|
Quantity
|
3.75 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)NN
|
Name
|
|
Quantity
|
497.7 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
were added dropwise to this solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted once with 2.5 liters of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CONCENTRATION
|
Details
|
the solution was then concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The white solid obtained
|
Type
|
CUSTOM
|
Details
|
The product was chromatographed on two portions of silica gel (in each case 8 kg) initially with 50 liters of dichloromethane/ethyl acetate 7:3
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NNC(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |